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Introduction: Gamma-hexachlorocyclohexane (γ-HCH), commonly known as Lindane, is an

organochlorine insecticide that was widely used in agriculture and for pharmaceutical

purposes, such as treating lice and scabies.[1][2] Due to its persistence in the environment,

potential for bioaccumulation, and significant toxicity, its use has been banned or severely

restricted in most countries.[1][3] The International Agency for Research on Cancer (IARC)

classifies Lindane as "carcinogenic to humans" (Group 1).[1][4] This technical guide provides

an in-depth summary of the toxicological profile of Lindane in mammals, focusing on its

toxicokinetics, acute and chronic effects, specific organ toxicity, and mechanisms of action,

tailored for researchers, scientists, and drug development professionals.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion
Lindane is readily absorbed via oral, inhalation, and dermal routes and is widely distributed

throughout the body due to its lipophilic nature.[1][4][5]

Absorption: Absorption can occur through the digestive tract from contaminated food,

through the lungs via inhalation, and percutaneously.[4][5][6] Formulations in oil are generally

more toxic than aqueous solutions, indicating enhanced absorption.[7]
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Distribution: Following absorption, Lindane distributes to various organs, with a strong affinity

for adipose tissue.[7][8] The typical distribution hierarchy is adipose tissue, followed by the

brain, kidney, muscle, lungs, heart, spleen, liver, and blood.[7] In rats, after a single oral

dose, the fat-to-blood concentration ratio ranged from 145-206, and the brain-to-blood ratio

was 4-6.5.[7] Lindane can also cross the placenta, leading to fetal exposure.[9]

Metabolism: The liver is the primary site of Lindane metabolism.[4] It undergoes extensive

biotransformation through stepwise dehydrogenation, dechlorination, and

dehydrochlorination, involving the cytochrome P-450 microsomal enzyme system.[10][11]

The resulting metabolites, such as various chlorophenols, are then conjugated with

glucuronic acid or sulfate to facilitate excretion.[8][10]

Excretion: The primary route of elimination for Lindane and its metabolites is through the

urine.[7] Very little of the compound is excreted unchanged.[7] The elimination half-life has

been reported to be around 25-36 hours, though one human overdose case suggested a

much longer terminal half-life of approximately 163 hours, implying a risk of accumulation

with repeated exposure.[12]

Parameter Value / Description Species Source

Primary Route of

Absorption

Oral, Dermal,

Inhalation
Mammals [4][5]

Primary Tissue of

Distribution
Adipose Tissue Mammals [7][8]

Fat/Blood Ratio 145 - 206 Rat [7]

Brain/Blood Ratio 4 - 6.5 Rat [7]

Primary Site of

Metabolism

Liver (Cytochrome

P450 System)
Mammals [11]

Primary Route of

Excretion
Urine (as metabolites) Rodents [7]

Reported Elimination

Half-Life
~163 hours

Human (overdose

case)
[12]
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Table 1: Key Toxicokinetic Parameters of Lindane in Mammals.

Acute Toxicity
Lindane is classified as a moderately toxic compound following acute exposure.[10][13] The

primary target of acute toxicity is the central nervous system (CNS), with symptoms including

headache, dizziness, nausea, tremors, and convulsions.[7][14]

Species Route
LD50 (mg/kg body
weight)

Source

Rat Oral 88 - 270 [7][13]

Dermal 500 - 1000 [8][13]

Mouse Oral 56 - 562 [7][13]

Dermal 300 [13]

Rabbit Oral 60 - 200 [8]

Dermal 300 (50 in 1% cream) [13]

Guinea Pig Oral 100 - 127 [8][13]

Dermal 400 [13]

Table 2: Acute Lethal Doses (LD50) of Lindane in Various Mammalian Species.

Subchronic and Chronic Toxicity
Long-term exposure to Lindane at sublethal doses results in toxicity to several organ systems,

primarily the liver, kidneys, and nervous system.[13][14]

Hepatotoxicity: Chronic exposure leads to liver hypertrophy and degenerative changes.[8] A

No-Observed-Adverse-Effect-Level (NOAEL) of 0.47 mg/kg/day was established in a 2-year

rat study based on increased liver weight and hepatocellular hypertrophy observed at higher

doses.[10]
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Nephrotoxicity: Degenerative lesions in the renal tubules have been observed.[7] The U.S.

EPA has set a Reference Dose (RfD) of 0.0003 mg/kg/day based on liver and kidney toxicity

in rats.[6]

Neurotoxicity: Chronic exposure has been associated with effects on the nervous system.[6]

Immunotoxicity: Lindane has been shown to have immunosuppressive effects.[1][15]

Parameter
Value
(mg/kg/day)

Species
Study
Duration

Key Effects
at LOAEL

Source

NOAEL 0.33 Rat 18 weeks - [7]

LOAEL 1.55 Rat 18 weeks

Liver

hypertrophy,

renal tubule

lesions

[7]

NOAEL 0.47 Rat 2 years - [10]

NOAEL 1.25
Mouse, Rat,

Dog
up to 2 years - [13]

Table 3: Chronic Toxicity Benchmarks of Lindane in Mammals.

Specific Toxicological Endpoints
Carcinogenicity
Lindane is classified as a Group 1 carcinogen ("carcinogenic to humans") by IARC.[1][4] This

classification is based on sufficient evidence from animal studies and strong evidence from

epidemiological studies.[1] Dietary administration in mice consistently increased the incidence

of benign and malignant liver tumors.[1] In humans, occupational exposure to Lindane has

been linked to a significantly increased risk of non-Hodgkin lymphoma.[1] The U.S. EPA

classifies Lindane as a Group B2/C, a possible human carcinogen.[6]

Genotoxicity
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The genotoxicity of Lindane is complex. While some standard in vitro and in vivo mutagenicity

assays have produced negative results, other studies demonstrate genotoxic potential.[16]

Lindane was found to be genotoxic in the cells of gastric and nasal mucosa in vivo following

oral and inhalation exposure, respectively.[16] It has also been shown to induce a significant

increase in micronuclei in the bone marrow cells of rodents and chicks.[4][17]

Reproductive and Developmental Toxicity
Lindane is a known reproductive toxicant and endocrine disruptor.[5][14]

Male Reproductive Toxicity: In males, Lindane disrupts testicular morphology, decreases

spermatogenesis, inhibits testicular steroidogenesis, and reduces plasma androgen

concentrations at doses between 1-40 mg/kg.[5][18] Exposure of male offspring through

lactation can lead to reduced testicular weight and sperm counts in adulthood.[19]

Female Reproductive Toxicity: In females, it disrupts the estrous cycle, reduces serum levels

of estrogen and progesterone, and decreases sexual receptivity.[5] In pregnant dams, it can

lead to a decreased whelping rate and smaller litter sizes.[5]

Developmental Toxicity: Lindane can cross the placenta and has been associated with

decreased growth in the offspring of exposed rats.[13]
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Endpoint Species
Dose /
Exposure

Observed
Effects

Source

Male

Reproduction
Rat 1 - 40 mg/kg b.w.

Decreased

spermatogenesis

, reduced plasma

androgens

[5]

Female

Reproduction
Rat Not specified

Disrupted

estrous cycle,

reduced serum

estrogen

[5]

Development Rat
0.5 mg/kg/day (4

months)

Decreased

growth in

offspring

[13]

Development Rabbit 10 mg/kg/day

NOAEL for

developmental

toxicity

[10]

Table 4: Summary of Lindane's Reproductive and Developmental Toxicity in Mammals.

Mechanisms of Toxicity and Signaling Pathways
Neurotoxicity
The primary mechanism of Lindane's neurotoxicity is its action as a non-competitive antagonist

of the γ-aminobutyric acid (GABA-A) receptor-chloride channel complex.[7][14] By binding to

the picrotoxin site, Lindane blocks the inhibitory influx of chloride ions, leading to uncontrolled

neuronal firing, hyperexcitability of the central nervous system, and convulsions.[7] Other

proposed mechanisms include the inhibition of Na+-K+-ATPase activity and a decrease in

dopamine levels.[7][20]
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Mechanism of Lindane-Induced Neurotoxicity

Presynaptic Neuron

GABA

GABA-A Receptor
(Chloride Channel)

1. GABA binds to receptor

Hyperexcitation
(Seizures)

4. Blocks Cl- influx

Inhibition of Neuron Firing
(Normal State)

Lindane 3. Binds to picrotoxin site

Click to download full resolution via product page

Caption: Lindane blocks the GABA-A receptor's chloride channel, preventing neuronal

inhibition.

Hepatotoxicity and Oxidative Stress
Lindane induces a state of oxidative stress in the liver, which is a key mechanism of its

hepatotoxicity.[11] Its metabolism by cytochrome P450 enzymes can generate reactive oxygen

species (ROS).[11] This increase in ROS leads to lipid peroxidation of cellular membranes and

depletes the cell's natural antioxidant defenses, such as reduced glutathione (GSH),

superoxide dismutase (SOD), and catalase, ultimately causing cellular damage.[11][21][22]
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Lindane-Induced Oxidative Stress in Hepatocytes
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Caption: Lindane metabolism in the liver generates ROS, causing oxidative damage.

Endocrine Disruption
Lindane interferes with the endocrine system through multiple pathways. It has been shown to

possess both anti-estrogenic and estrogenic properties, depending on the biological system.

[10][14] It can disrupt the normal balance of sex hormones by inhibiting testicular
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steroidogenesis, which contributes to its reproductive toxicity.[5] This disruption of hormonal

signaling can have profound effects on development, reproduction, and homeostasis.[5][18]

Mechanisms of Lindane's Endocrine Disruption

Hormone Receptor Interaction Hormone Synthesis

Lindane

Estrogen Receptor

Binds to

Androgen Receptor

May interact with

Testicular Steroidogenesis

Inhibits

Altered Estrogenic Activity
(Agonist/Antagonist) Reduced Androgen Levels

Click to download full resolution via product page

Caption: Lindane disrupts hormone function by interacting with receptors and synthesis

pathways.

Experimental Protocols: Example Workflow
A comprehensive toxicological assessment of a compound like Lindane involves numerous

standardized tests. Below is a generalized workflow for a chronic oral toxicity and

carcinogenicity study in rodents, based on common methodologies cited in toxicological

literature.

Experimental Protocol: Chronic Rodent Bioassay (Generalized)

Test System: Male and female rats (e.g., Wistar or Sprague-Dawley strain) and mice (e.g.,

B6C3F1 strain).

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior

to study initiation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12645304/
https://pubmed.ncbi.nlm.nih.gov/12645304/
https://www.ijcmas.com/5-3-2016/Priyanka%20Mehta.pdf
https://www.benchchem.com/product/b12808447?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12808447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Group Allocation: Animals are randomly assigned to control and treatment groups (e.g., 50

animals per sex per group).

Dose Administration: Lindane is administered in the diet at several dose levels (e.g., low,

mid, high) for a long duration, typically 18-24 months. A concurrent control group receives

the vehicle (diet) only.

In-life Observations:

Clinical Signs: Animals are observed daily for signs of toxicity.

Body Weight & Food Consumption: Measured weekly for the first few months, then bi-

weekly or monthly.

Hematology & Clinical Chemistry: Blood samples are collected at interim periods (e.g., 6,

12, 18 months) and at termination.

Termination and Necropsy: At the end of the study period, all surviving animals are

euthanized. A complete gross necropsy is performed on all animals (including those that die

prematurely).

Histopathology: Organs and tissues are collected, weighed, and preserved. Microscopic

examination is performed on tissues from all control and high-dose animals, and on any

gross lesions from other groups.

Data Analysis: Statistical analyses are performed to compare treatment groups with the

control group for all measured parameters, including tumor incidence.
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Generalized Workflow for a Chronic Toxicity Study
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Caption: A typical experimental workflow for assessing the chronic toxicity of a chemical.
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Conclusion
The toxicological profile of γ-HCH (Lindane) in mammals is extensive and well-documented. It

is a multi-organ toxicant characterized by significant neurotoxicity, hepatotoxicity, and

reproductive toxicity. Its primary mechanism of action involves the disruption of GABAergic

neurotransmission, induction of hepatic oxidative stress, and interference with the endocrine

system. The classification of Lindane as a human carcinogen underscores the serious health

risks associated with exposure. This comprehensive profile provides critical information for

researchers and professionals in assessing the risks of Lindane and other persistent

organochlorine compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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